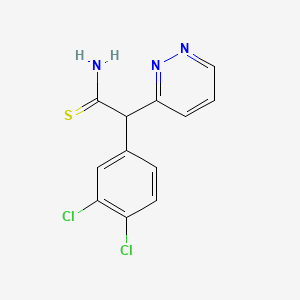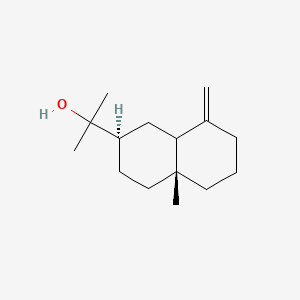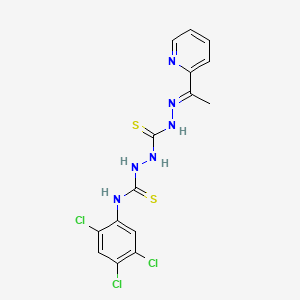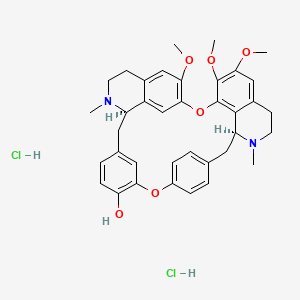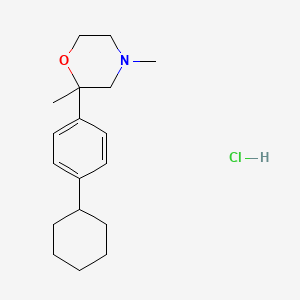
(2,5-dioxoimidazolidin-4-yl)urea;2-hydroxyethyl(trimethyl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-dioxoimidazolidin-4-yl)urea and 2-hydroxyethyl(trimethyl)azanium are two distinct compounds with unique chemical properties and applications It is widely used in dermatological products due to its moisturizing and keratolytic effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
For (2,5-dioxoimidazolidin-4-yl)urea:
Chemical Synthesis: It can be synthesized through the oxidation of uric acid using potassium permanganate or hydrogen peroxide under acidic conditions.
Biological Extraction: It can also be extracted from the comfrey plant or other botanical sources through solvent extraction and purification processes.
For 2-hydroxyethyl(trimethyl)azanium:
Chemical Synthesis: Choline can be synthesized by the reaction of ethylene oxide with trimethylamine, followed by neutralization with hydrochloric acid.
Biotechnological Production: It can also be produced through microbial fermentation using specific bacterial strains that can convert precursors into choline.
Industrial Production Methods
Large-Scale Chemical Synthesis: Both compounds can be produced on an industrial scale using the aforementioned chemical synthesis methods, with optimized reaction conditions to ensure high yield and purity.
Biotechnological Methods: For choline, large-scale fermentation processes using genetically engineered microorganisms can be employed to produce choline in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (2,5-dioxoimidazolidin-4-yl)urea can undergo oxidation reactions to form various derivatives, depending on the oxidizing agent used.
Reduction: Both compounds can undergo reduction reactions under specific conditions to yield different products.
Substitution: Choline can participate in substitution reactions, particularly in the formation of phosphatidylcholine, a key component of cell membranes.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phosphoryl chloride for the synthesis of phosphatidylcholine.
Major Products Formed
Oxidation Products: Various oxidized derivatives of (2,5-dioxoimidazolidin-4-yl)urea.
Reduction Products: Reduced forms of both compounds, depending on the reducing agent used.
Substitution Products: Phosphatidylcholine and other choline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Corrosion Inhibition: (2,5-dioxoimidazolidin-4-yl)urea has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments.
Catalysis: Both compounds can be used as catalysts or catalyst precursors in various chemical reactions.
Biology
Cell Membrane Structure: Choline is a vital component of phosphatidylcholine, which is essential for maintaining cell membrane integrity.
Neurotransmission: Choline is a precursor for acetylcholine, a neurotransmitter involved in muscle control and memory.
Medicine
Dermatology: (2,5-dioxoimidazolidin-4-yl)urea is used in skincare products for its moisturizing and keratolytic properties.
Nutritional Supplements: Choline is used in dietary supplements to support brain health and liver function.
Industry
Cosmetics: Both compounds are used in cosmetic formulations for their beneficial properties.
Agriculture: Choline is used as a feed additive to promote animal growth and health.
Wirkmechanismus
(2,5-dioxoimidazolidin-4-yl)urea
Moisturizing Effect: It promotes water retention in the skin, enhancing hydration.
Keratolytic Effect: It helps in the removal of dead skin cells, promoting skin renewal.
2-hydroxyethyl(trimethyl)azanium
Cell Membrane Structure: Choline is incorporated into phosphatidylcholine, which is a major component of cell membranes.
Neurotransmission: Choline is converted into acetylcholine, which is essential for nerve signal transmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,5-dioxoimidazolidin-4-yl)urea: Similar compounds include urea, allantoin derivatives, and other diureides.
2-hydroxyethyl(trimethyl)azanium: Similar compounds include betaine, phosphatidylcholine, and other quaternary ammonium compounds.
Uniqueness
(2,5-dioxoimidazolidin-4-yl)urea: Its unique moisturizing and keratolytic properties make it highly valuable in dermatological applications.
2-hydroxyethyl(trimethyl)azanium: Its role as a precursor for acetylcholine and its importance in cell membrane structure highlight its essential biological functions.
Eigenschaften
CAS-Nummer |
71042-91-6 |
|---|---|
Molekularformel |
C9H20N5O4+ |
Molekulargewicht |
262.29 g/mol |
IUPAC-Name |
(2,5-dioxoimidazolidin-4-yl)urea;2-hydroxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C5H14NO.C4H6N4O3/c1-6(2,3)4-5-7;5-3(10)6-1-2(9)8-4(11)7-1/h7H,4-5H2,1-3H3;1H,(H3,5,6,10)(H2,7,8,9,11)/q+1; |
InChI-Schlüssel |
ORPZSZSPFKSESF-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+](C)(C)CCO.C1(C(=O)NC(=O)N1)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



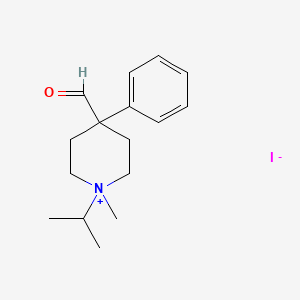


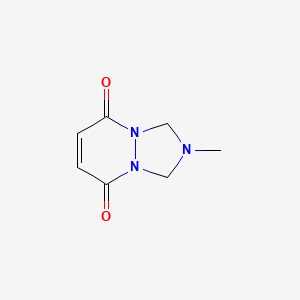
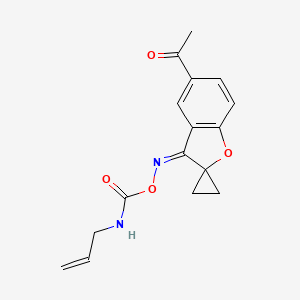
![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)
